9-hydroxy-7Z-Nonene-3,5-diynoic acid
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Overview
Description
9-hydroxy-7Z-nonene-3,5-diynoic acid is a medium-chain fatty acid.
Scientific Research Applications
1. Role in Lipid Peroxidation and Cytotoxicity
9-Hydroxy-7Z-Nonene-3,5-diynoic acid is closely related to 4-Hydroxy-2-nonenal (HNE), a lipid peroxidation product. HNE is known for its reactivity and cytotoxicity, formed through several oxidative routes involving hydroperoxides and fatty acyl cross-linking reactions. It plays a significant role in inflammatory situations and is detectable using various analytical methods including mass spectrometry, which is essential for understanding its interactions with cell signaling proteins (Spickett, 2013).
2. Mechanism of Formation
The formation mechanism of related compounds like 4-hydroxy-2E-nonenal has been extensively studied. It involves pathways via hydroperoxides of fatty acids, such as linoleic acid, leading to products like 9-hydroperoxy-12-oxo-10E-dodecenoic acid. Understanding these pathways is crucial for insight into the biochemical processes involving 9-hydroxy-7Z-Nonene-3,5-diynoic acid (Schneider et al., 2001).
3. Development of Novel Fluorescence Probes
Compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid have been developed to detect reactive oxygen species, showcasing the potential of derivatives of 9-hydroxy-7Z-Nonene-3,5-diynoic acid in creating advanced biochemical tools (Setsukinai et al., 2003).
4. Natural Product Biosynthesis
In the realm of natural product biosynthesis, compounds like 3,5-AHBA serve as precursors for various products, suggesting the potential for 9-hydroxy-7Z-Nonene-3,5-diynoic acid in the biosynthesis of complex organic compounds (Kang et al., 2012).
5. Synthesis and Structural Studies
The synthesis and structure of related compounds, such as bicyclo[2.4.0]-2-nonene, provide insights into the chemical properties and potential applications of 9-hydroxy-7Z-Nonene-3,5-diynoic acid in chemical synthesis and molecular design (Mague et al., 2001).
6. Exploration of Hydroxyalkanoic Acids
Studies on polyhydroxyalkanoates and their use as sources of chiral hydroxyalkanoic acids demonstrate the versatility of compounds like 9-hydroxy-7Z-Nonene-3,5-diynoic acid in various industrial and pharmaceutical applications (Ren et al., 2005).
7. Application in Solid Phase Synthesis
The synthesis of novel compounds for solid phase synthesis, like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol, highlights the potential of 9-hydroxy-7Z-Nonene-3,5-diynoic acid in enhancing the efficiency and stability of synthetic processes (Bleicher et al., 2000).
8. Understanding Toxicity and Apoptosis Induction
Research on the structure-activity relationships of compounds like 4-hydroxy-2-nonenal in cellular toxicity and apoptosis induction can provide valuable insights into the biological effects and potential therapeutic applications of 9-hydroxy-7Z-Nonene-3,5-diynoic acid (Haynes et al., 2000).
properties
Product Name |
9-hydroxy-7Z-Nonene-3,5-diynoic acid |
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Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(Z)-9-hydroxynon-7-en-3,5-diynoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-2-1-3-5-7-9(11)12/h4,6,10H,7-8H2,(H,11,12)/b6-4- |
InChI Key |
DSMORYZYOBMZIC-XQRVVYSFSA-N |
Isomeric SMILES |
C(/C=C\C#CC#CCC(=O)O)O |
Canonical SMILES |
C(C=CC#CC#CCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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